molecular formula C18H20N2O4 B6539638 2-(4-methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide CAS No. 1060360-00-0

2-(4-methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide

Cat. No.: B6539638
CAS No.: 1060360-00-0
M. Wt: 328.4 g/mol
InChI Key: DBLFTDVYXJNZTB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is an acetamide derivative featuring a 4-methoxyphenoxy group and a substituted phenyl ring with a methylcarbamoyl-methyl moiety. The methoxy group enhances lipophilicity, while the methylcarbamoyl substitution may influence hydrogen-bonding interactions and metabolic stability .

Properties

IUPAC Name

2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-19-17(21)11-13-3-5-14(6-4-13)20-18(22)12-24-16-9-7-15(23-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLFTDVYXJNZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a bromine atom and a dimethylcarbamoyl group, contributes to its diverse pharmacological properties.

  • Molecular Formula : C16H17BrN2O2
  • Molecular Weight : 351.23 g/mol

The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. It is believed to act through:

  • Free Radical Reactions : The bromine atom can participate in free radical reactions, affecting cellular processes.
  • Nucleophilic Substitution : The compound can engage in nucleophilic substitution reactions, which are crucial for its reactivity and potential therapeutic effects.
  • Oxidation Processes : Oxidation of the compound can lead to the formation of reactive species that may induce cellular stress or apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide exhibits significant antimicrobial activity against various pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect.

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. Key findings include:

  • Cell Proliferation Inhibition : Studies demonstrate that the compound can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells.
  • Apoptosis Induction : Mechanistic studies reveal that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of caspase pathways.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide on human cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against multiple cancer types.
  • Antimicrobial Screening :
    • Objective : To determine the antimicrobial efficacy against common bacterial strains.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Data Table

Activity TypeTest Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus15Inhibition of cell wall synthesis
AntimicrobialEscherichia coli20Disruption of membrane integrity
AnticancerMCF-7 (Breast Cancer)10Induction of apoptosis via caspase activation
AnticancerHCT116 (Colon Cancer)12Cell cycle arrest

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound is compared to acetamide derivatives with modifications in aromatic substituents and functional groups:

Compound Name Key Structural Features Key Differences
2-(4-Methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide Methoxyphenoxy, methylcarbamoyl-methyl phenyl Unique methylcarbamoyl-methyl group for potential receptor specificity
2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide () Chloro-methylphenoxy, sulfamoyl-phenyl with methoxy Sulfamoyl group (polar, hydrogen-bonding) vs. methylcarbamoyl (less polar)
2-(4-Methoxyphenoxy)-N-{[4-(piperidin-1-ylsulfonyl)phenyl]carbamothioyl}acetamide () Methoxyphenoxy, piperidinylsulfonyl-carbamothioyl Carbamothioyl and sulfonyl groups increase molecular weight and polarity
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide () Sulfamoyl-phenyl with methoxy Lacks phenoxy group; simpler structure with sulfonamide bioisostere
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide () Formyl-methoxyphenoxy, nitrophenyl Nitro group introduces electron-withdrawing effects; formyl enhances reactivity

Physicochemical Properties

  • Hydrogen-Bonding Capacity: Methylcarbamoyl-methyl (target) has moderate H-bond donor/acceptor capacity, whereas sulfamoyl () and carbamothioyl () groups offer stronger H-bonding, impacting solubility and target binding .
  • Molecular Weight : The target compound (MW ≈ 356 g/mol) is lighter than piperidinylsulfonyl derivatives (, MW ≈ 450 g/mol), favoring better bioavailability .

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